3-[(E)-2-CYANO-3-(2-FLUOROANILINO)-3-OXO-1-PROPENYL]PHENYL 1-NAPHTHOATE
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Overview
Description
3-[(E)-2-CYANO-3-(2-FLUOROANILINO)-3-OXO-1-PROPENYL]PHENYL 1-NAPHTHOATE: is a complex organic compound that features a naphthalene core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(E)-2-CYANO-3-(2-FLUOROANILINO)-3-OXO-1-PROPENYL]PHENYL 1-NAPHTHOATE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Naphthalene Core: Starting with a naphthalene derivative, various functional groups are introduced through electrophilic aromatic substitution reactions.
Introduction of the Cyano Group: The cyano group is often introduced via a nucleophilic substitution reaction using a suitable cyanide source.
Formation of the Enone Moiety: The enone structure is formed through aldol condensation reactions, which involve the reaction of an aldehyde with a ketone in the presence of a base.
Attachment of the Fluoroanilino Group: The fluoroanilino group is introduced through a nucleophilic aromatic substitution reaction, where a fluorinated aniline derivative reacts with the naphthalene core.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the enone moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution, while nucleophiles like amines and thiols are used for nucleophilic substitution.
Major Products:
Oxidation: Oxidized derivatives of the enone moiety.
Reduction: Amines or other reduced forms of the cyano group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.
Biology and Medicine:
Drug Development: The compound’s structure allows for interactions with various biological targets, making it a candidate for drug development, particularly in cancer and inflammation research.
Biological Probes: It can be used as a fluorescent probe in biological imaging due to its potential fluorescence properties.
Industry:
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its aromatic structure.
Electronic Materials: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 3-[(E)-2-CYANO-3-(2-FLUOROANILINO)-3-OXO-1-PROPENYL]PHENYL 1-NAPHTHOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
[3-[(E)-2-cyano-3-(2-chloroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
[3-[(E)-2-cyano-3-(2-bromoanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate: Similar structure but with a bromine atom instead of fluorine.
Uniqueness: The presence of the fluoroanilino group in 3-[(E)-2-CYANO-3-(2-FLUOROANILINO)-3-OXO-1-PROPENYL]PHENYL 1-NAPHTHOATE imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its chloro- and bromo-analogues, which may have different reactivity and biological activity profiles.
Properties
IUPAC Name |
[3-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H17FN2O3/c28-24-13-3-4-14-25(24)30-26(31)20(17-29)15-18-7-5-10-21(16-18)33-27(32)23-12-6-9-19-8-1-2-11-22(19)23/h1-16H,(H,30,31)/b20-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBIKTAUMKGMSF-HMMYKYKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=CC(=C3)C=C(C#N)C(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=CC(=C3)/C=C(\C#N)/C(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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